5'-Bromo-3'-chloro-2'-fluorophenacyl bromide
Overview
Description
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group
Biochemical Analysis
Biochemical Properties
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their function and regulation . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular processes by inhibiting key enzymes and proteins involved in signal transduction and metabolic pathways . This disruption can lead to changes in gene expression, affecting the overall function and health of the cell.
Molecular Mechanism
At the molecular level, 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression and cellular metabolism . Additionally, the compound may interact with other proteins and biomolecules, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal inhibitory effects on enzymes and cellular processes. At higher doses, it can cause significant inhibition, leading to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health.
Metabolic Pathways
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibitory effects on key enzymes can lead to alterations in metabolic pathways, disrupting normal cellular metabolism . These changes can have significant implications for cellular function and overall health.
Transport and Distribution
The transport and distribution of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide within cells and tissues are crucial for its activity and function. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution is essential for the compound’s inhibitory effects on enzymes and cellular processes.
Subcellular Localization
The subcellular localization of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s inhibitory effects on enzymes and other biomolecules, influencing cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide typically involves the bromination of 3-chloro-2-fluorophenacyl bromide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, oxidized or reduced phenacyl compounds, and coupled products with various functional groups .
Scientific Research Applications
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of biochemical probes and labeling agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. This reactivity is exploited in various synthetic applications to introduce different functional groups into the phenacyl framework .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-2-fluorobenzoic acid
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-3-chlorophenol
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is unique due to the presence of multiple halogen atoms, which enhance its reactivity and versatility in organic synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-bromo-1-(5-bromo-3-chloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHQLPGZKCEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.